molecular formula C9H12N2O4S B12317402 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate

Cat. No.: B12317402
M. Wt: 244.27 g/mol
InChI Key: FNEALJILJRABBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate is a chemical compound with the molecular formula C7H10N2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine typically involves the reaction of 2-bromodimedone with cyanothioacetamide. This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate stands out due to its unique combination of chemical stability and biological activity. Its ability to inhibit multiple targets, such as DNA gyrase B and dual kinases, makes it a versatile compound for various research applications .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

oxalic acid;4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H10N2S.C2H2O4/c8-7-9-5-3-1-2-4-6(5)10-7;3-1(4)2(5)6/h1-4H2,(H2,8,9);(H,3,4)(H,5,6)

InChI Key

FNEALJILJRABBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.